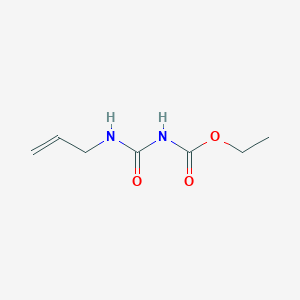
1,3,2-Oxazaphospholidin-2-amine, 3-methyl-N,N-bis(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Oxazaphospholidin-2-amine, 3-methyl-N,N-bis(1-methylethyl)- is a heterocyclic compound containing phosphorus, nitrogen, and oxygen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Oxazaphospholidin-2-amine, 3-methyl-N,N-bis(1-methylethyl)- typically involves the reaction of phosphorous oxychloride (POCl₃) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent. The reaction is carried out in a closed reaction vessel with continuous stirring and temperature control. The mixture is cooled to a temperature range of -15 to -10°C, and the solution of 3-aminopropan-1-ol is added slowly. The reaction mixture is then gradually heated to 20-40°C until the conversion of the substrates is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The use of automated systems for temperature control, stirring, and addition of reagents ensures consistent product quality and yield.
化学反応の分析
Types of Reactions
1,3,2-Oxazaphospholidin-2-amine, 3-methyl-N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazaphospholidin-2-one derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include oxazaphospholidin-2-one derivatives, reduced amine derivatives, and substituted phosphorus compounds.
科学的研究の応用
1,3,2-Oxazaphospholidin-2-amine, 3-methyl-N,N-bis(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a DNA alkylating agent, which can hinder cellular growth and replication.
Medicine: Explored for its cytotoxic properties, particularly in the development of chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3,2-Oxazaphospholidin-2-amine, 3-methyl-N,N-bis(1-methylethyl)- involves its ability to alkylate DNA, leading to the inhibition of cellular growth and replication. This is achieved through the formation of covalent bonds with DNA, which disrupts the normal function of the genetic material. The compound targets specific molecular pathways involved in cell division and proliferation.
類似化合物との比較
Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphospholidinone structure.
Ifosfamide: Another chemotherapeutic agent with structural similarities.
Melphalan: A nitrogen mustard derivative used in cancer treatment.
Uniqueness
1,3,2-Oxazaphospholidin-2-amine, 3-methyl-N,N-bis(1-methylethyl)- is unique due to its specific substitution pattern and the presence of isopropyl groups, which may influence its reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
82086-46-2 |
|---|---|
分子式 |
C9H21N2OP |
分子量 |
204.25 g/mol |
IUPAC名 |
3-methyl-N,N-di(propan-2-yl)-1,3,2-oxazaphospholidin-2-amine |
InChI |
InChI=1S/C9H21N2OP/c1-8(2)11(9(3)4)13-10(5)6-7-12-13/h8-9H,6-7H2,1-5H3 |
InChIキー |
NGYNPOFXXRMNJB-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)P1N(CCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


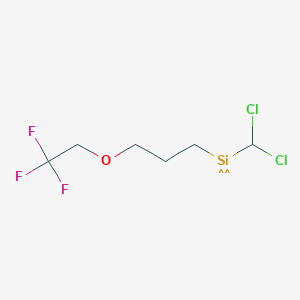
![(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B13810675.png)
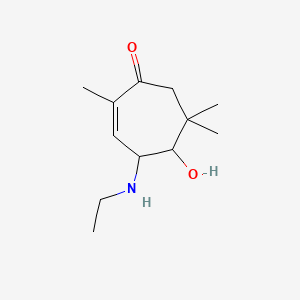
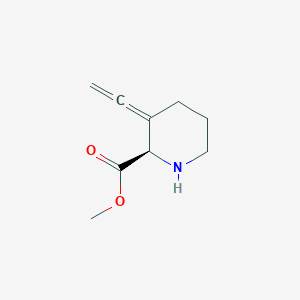

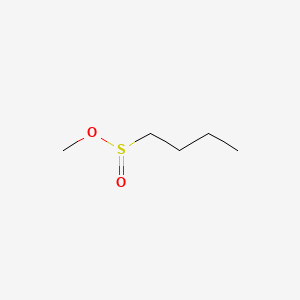
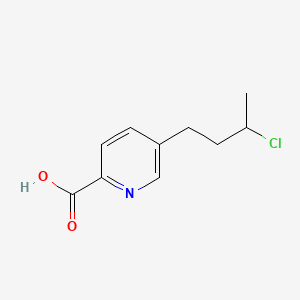
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)
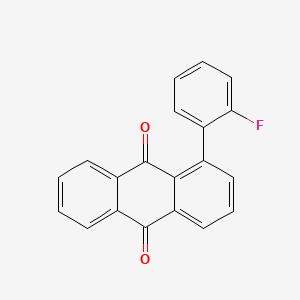

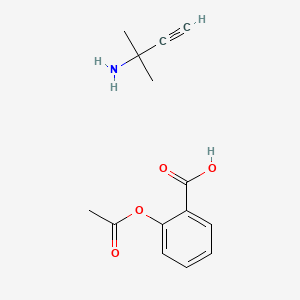
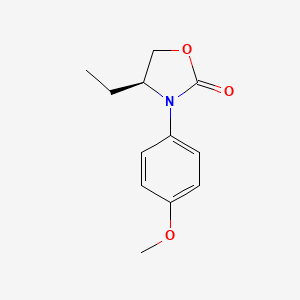
![[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)
